molecular formula C11H16ClNO4 B8087758 Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride

Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride

Cat. No.: B8087758
M. Wt: 261.70 g/mol
InChI Key: GTRQDGWJRZHHKV-UHFFFAOYSA-N
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Description

Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride is a synthetic organic compound characterized by a phenylacetate backbone substituted with two methoxy groups at the 3- and 4-positions of the aromatic ring. The molecule features an amino group at the α-carbon of the acetate ester, which is protonated as a hydrochloride salt to enhance stability and solubility. This structural motif is common in intermediates for pharmaceuticals, agrochemicals, and bioactive molecules, where the 3,4-dimethoxyphenyl group may influence receptor binding or metabolic stability .

Properties

IUPAC Name

methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4.ClH/c1-14-8-5-4-7(6-9(8)15-2)10(12)11(13)16-3;/h4-6,10H,12H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTRQDGWJRZHHKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)OC)N)OC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride typically involves the reaction of 3,4-dimethoxybenzaldehyde with glycine methyl ester hydrochloride in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product. The reaction conditions often include the use of solvents such as methanol or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature and pressure, ensuring high yields and purity of the final product. The use of automated systems also enhances the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for acylation reactions, often in the presence of a base such as pyridine.

Major Products Formed

The major products formed from these reactions include quinones, alcohols, amides, and other substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

  • Pharmaceutical Research :
    • The compound serves as a lead compound in drug discovery programs targeting neurological disorders. Its structural characteristics allow for modifications that can enhance therapeutic efficacy against conditions such as Alzheimer's disease and schizophrenia.
  • Chemical Biology :
    • In chemical biology, it is utilized to study enzyme interactions and metabolic pathways. The amino group can form hydrogen bonds with biological molecules, while the methoxy groups can participate in hydrophobic interactions, influencing binding affinity and specificity for various enzymes and receptors.
  • Neuropharmacology :
    • Research indicates that methyl 2-amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride may enhance learning capacity without producing amphetamine-like stimulant effects. This characteristic positions it as a candidate for developing cognitive enhancers .
  • Anticancer Studies :
    • Preliminary studies suggest potential anticancer properties through its interaction with specific cellular targets, indicating a need for further investigation into its efficacy against various cancer cell lines .

Table 1: Summary of Key Studies on this compound

Study ReferenceFocus AreaFindings
NeuropharmacologyEnhanced learning capacity without stimulant effects observed in models.
Chemical BiologySignificant binding affinity to enzymes involved in metabolic pathways.
Anticancer ResearchPotential cytotoxic effects on melanoma and ovarian cancer cell lines.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected α-Aminophenylacetate Hydrochlorides

Compound Name Substituents on Phenyl Ring Additional Modifications Molecular Formula Molecular Weight CAS No.
Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate Hydrochloride 3,4-dimethoxy None C₁₁H₁₆ClNO₄ 277.71 Not explicitly listed in evidence
Methyl 2-Amino-2-(2-chlorophenyl)acetate Hydrochloride 2-chloro None C₉H₁₁Cl₂NO₂ 244.10 2007908-42-9 (similar compound)
Methyl 2-Amino-2-(4-bromophenyl)acetate Hydrochloride 4-bromo None C₉H₁₁BrClNO₂ 277.55 42718-20-7
Methyl 2-(3,4-Dichlorophenyl)-2-(methylamino)acetate Hydrochloride 3,4-dichloro Methylamino group C₁₀H₁₂Cl₃NO₂ 292.57 1251922-87-8
2-Amino-2-(3,4-dichlorophenyl)acetic acid Hydrochloride 3,4-dichloro Free carboxylic acid C₈H₈Cl₃NO₂ 256.51 1105679-25-1

Key Observations :

  • Electron-Donating vs. In contrast, halogenated analogs (e.g., 2-chloro, 4-bromo) introduce electron-withdrawing effects, which may alter solubility and reactivity .
  • Functional Group Modifications: Methylation of the amino group (e.g., ) or conversion to a free carboxylic acid () impacts polarity and bioavailability. Hydrochloride salts universally improve water solubility .

Table 2: Pharmacological Activities of Related Compounds

Compound Pharmacological Role Mechanism/Application Reference
This compound Intermediate Precursor for calcium channel blockers (e.g., verapamil analogs)
Diaveridine Hydrochloride Antibacterial Dihydrofolate reductase inhibitor
Verapamil Hydrochloride Calcium channel blocker Treats hypertension and arrhythmias
Centrophenoxine Hydrochloride Nootropic Cholinergic enhancer

Key Insights :

  • The 3,4-dimethoxyphenyl group is a critical pharmacophore in verapamil, a calcium channel blocker, suggesting that the target compound may serve as a precursor in its synthesis .
  • Diaveridine () shares the 3,4-dimethoxybenzyl motif but incorporates a pyrimidine ring, highlighting how core structural differences dictate divergent biological targets .

Biological Activity

Methyl 2-Amino-2-(3,4-dimethoxyphenyl)acetate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

This compound can be represented by the following molecular formula:

PropertyValue
CAS Number Not specified
Molecular Formula C10H13ClN2O3
Molecular Weight 232.68 g/mol
Purity >95%

The compound features a methoxy-substituted aromatic ring, which is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate neurotransmitter systems. It is hypothesized to interact with serotonin and dopamine receptors, contributing to its psychotropic effects. The presence of the methoxy groups enhances lipophilicity, facilitating better penetration through cellular membranes.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, a structure-activity relationship (SAR) study indicated that derivatives of similar compounds exhibit significant antiproliferative effects against various cancer cell lines, including HCT-116 and HeLa cells .

  • Case Study:
    A series of experiments demonstrated that modifications in the side chains of related compounds resulted in varying degrees of cytotoxicity. Notably, compounds with hydrophobic substitutions showed improved activity against multidrug-resistant (MDR) cancer cells .

Neuropharmacological Effects

The compound has also been evaluated for its neuropharmacological properties. In animal models, it exhibited effects similar to known psychotropic agents, suggesting potential applications in treating mood disorders .

  • Case Study:
    In a controlled study involving rodents, administration of this compound led to significant behavioral changes indicative of enhanced cognitive function and reduced anxiety-like behavior .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

CompoundActivity TypeObserved Effects
Methyl 3-(4-chlorophenyl)-3-hydroxy...AnticancerIC50 values ranging from 0.69 to 11 μM against HeLa cells
Ethyl 2-Amino-6-(3,5-dimethoxyphenyl)...NeuropharmacologicalEnhanced learning capacity in models

Q & A

Q. Table 1. Example HPLC Conditions for Purity Analysis

ParameterSpecificationReference
ColumnC18 (4.6 × 150 mm)
Mobile PhaseAcetonitrile:2-aminoheptane:buffer (30:0.5:70)
Flow Rate0.9 mL/min
DetectionUV 278 nm
Injection Volume20 µL

Q. Table 2. Key Physicochemical Parameters

PropertyValue/RangeReference
logP (Predicted)~5.5
Melting Point180–182°C (dec.)
Solubility>10 mg/mL in DMSO

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